(5,5-Dimethyloxan-2-yl)methanol

Catalog No.
S2648126
CAS No.
2149729-75-7
M.F
C8H16O2
M. Wt
144.214
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5,5-Dimethyloxan-2-yl)methanol

CAS Number

2149729-75-7

Product Name

(5,5-Dimethyloxan-2-yl)methanol

IUPAC Name

(5,5-dimethyloxan-2-yl)methanol

Molecular Formula

C8H16O2

Molecular Weight

144.214

InChI

InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3

InChI Key

CUMDWRPQJRFAAX-UHFFFAOYSA-N

SMILES

CC1(CCC(OC1)CO)C

Solubility

not available

(5,5-Dimethyloxan-2-yl)methanol, also known as tetrahydro-2,5-dimethyl-2H-pyranmethanol, is an organic compound characterized by its molecular formula C8H16O2C_8H_{16}O_2. It belongs to the class of compounds known as oxanes, which feature a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms. This compound exhibits a hydroxymethyl group attached to a tetrahydropyran ring, contributing to its unique chemical properties and reactivity .

There is no current information available on the specific mechanism of action of (5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol in biological systems.

  • Flammability: Organic liquids with similar structures can be flammable. Proper handling procedures for flammable liquids should be followed [].
  • Irritant: The alcohol group may cause irritation to skin and eyes. Standard personal protective equipment (PPE) should be worn when handling the compound [].
Due to the presence of its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxymethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

Several methods have been developed for synthesizing (5,5-Dimethyloxan-2-yl)methanol:

  • Cyclization of 2,5-dimethyl-1,5-hexadiene: This method involves the cyclization process in the presence of a suitable catalyst followed by reduction of the resulting intermediate.
  • Catalytic Processes: Industrial production often employs large-scale catalytic processes designed to optimize yield and purity while minimizing hazardous reagents. Continuous flow reactors are typically used alongside advanced purification techniques .

(5,5-Dimethyloxan-2-yl)methanol has potential applications in various fields:

  • Chemical Industry: Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in drug synthesis or development.
  • Flavor and Fragrance: Compounds similar to (5,5-Dimethyloxan-2-yl)methanol are often utilized in the flavor and fragrance industry due to their pleasant odors .

Interaction studies involving (5,5-Dimethyloxan-2-yl)methanol focus on its molecular interactions with biological targets. These studies aim to elucidate how the compound affects enzyme activity and signal transduction pathways. While specific data on interaction studies remain sparse, preliminary findings suggest that the compound's hydroxymethyl group plays a crucial role in mediating these interactions .

Several compounds share structural similarities with (5,5-Dimethyloxan-2-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tetrahydro-2H-pyran-2-methanolLacks methyl substitutionsSimpler structure without additional functional groups
2,5-DimethyltetrahydrofuranLacks hydroxymethyl groupDifferent ring structure
2,5-Dimethyl-2H-pyranSimilar ring structureAbsence of hydroxymethyl functionality

The uniqueness of (5,5-Dimethyloxan-2-yl)methanol lies in its combination of both methyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to these similar compounds. This enables a broader range of chemical transformations and potential applications across various fields .

XLogP3

1.1

Dates

Modify: 2023-08-16

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